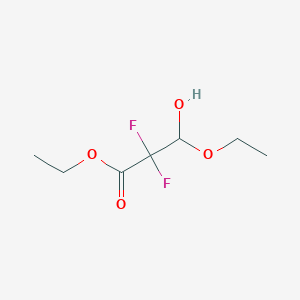

3-乙氧基-2,2-二氟-3-羟基丙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

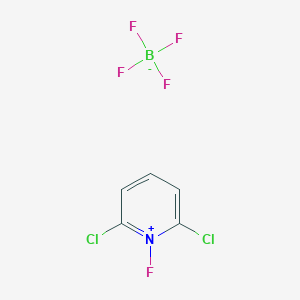

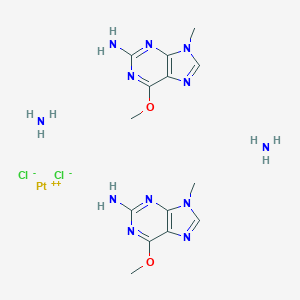

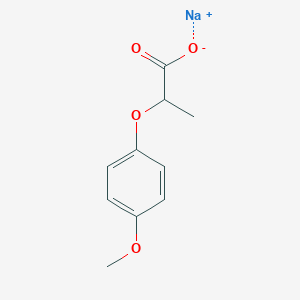

Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate is a chemical compound that is part of a broader class of ethoxy and hydroxypropionates, which are often used in various synthetic organic chemistry applications. These compounds are typically characterized by the presence of ethoxy and hydroxy groups attached to a propionate skeleton, with additional functional groups such as fluorine atoms that can significantly alter their reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves the use of ethylene oxide (EO) as a starting material. For instance, poly(3-hydroxypropionate) (P3HP) can be synthesized from EO and carbon monoxide through β-propiolactone as an intermediate, using a bimetallic catalyst system . Another approach involves the anionic ring-opening polymerization of EO with organometallic initiators to produce heterobifunctional poly(ethylene oxide) with different terminal functional groups . Additionally, the synthesis of polyfluoroalkyl-substituted propionates can be achieved through reactions with nucleophilic reagents, as demonstrated in the study of ethyl 3-(diethoxyphosphoryl)-3,3-difluoropyruvate .

Molecular Structure Analysis

The molecular structure of ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate would be expected to include a backbone of a propionate ester, with ethoxy and hydroxy substituents providing additional functionalization. The presence of difluoro groups would influence the electron distribution and chemical reactivity of the molecule. Studies on similar compounds, such as the reactions of perfluoro-(2-methyl-2H-azirine) with ethanol, provide insights into the behavior of fluorinated propionates .

Chemical Reactions Analysis

Chemical reactions involving ethoxy and hydroxypropionates can lead to a variety of products depending on the reaction conditions and the nature of the reactants. For example, Claisen condensation reactions can be used to synthesize chromones and furanones from acetophenones and methyl 2-methoxytetrafluoropropionate . Cyclization reactions of ethyl 2-ethoxymethylene-3-oxo-3-(polyfluoroalkyl)propionates with amino-hydroxypyrazole result in the formation of pyrazolopyrimidinones . Furthermore, the addition of cyclic ethers to ethyl 3,3-difluoro-2-methylpropenoate under free radical conditions can yield 1:1 adducts, demonstrating the reactivity of such compounds towards nucleophilic species .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate would be influenced by its functional groups. The presence of fluorine atoms is known to impart unique properties such as increased stability towards hydrolysis and enhanced lipophilicity. The ethoxy and hydroxy groups would contribute to the solubility profile of the compound in organic solvents and possibly in water. The studies on related compounds, such as the synthesis of heterocyclic polyfluoro-compounds and the chemistry of ethyl 2-{[t-butoxycarbonyl(methyl)amino]methyl}-3-hydroxy-3-phenyl(or 3-vinyl)propionate , provide valuable information on the behavior of similar molecules, which can be extrapolated to understand the properties of ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate.

科学研究应用

氟化合物的合成

- 3-乙氧基-2,2-二氟-3-羟基丙酸乙酯已用于合成各种氟化化合物。例如,它与乙醇反应生成 2-乙氧基-3,3,3-三氟-2-羟基丙酸乙酯,该化合物在氟化有机化合物的研究中备受关注 (Banks, Berry, & Moore, 1969)。

拟肽合成

- 该化合物已用于二氟化拟肽的合成。一项研究证明了它在 Reformatsky 型反应中用于制备各种二氟化拟肽,这在肽和蛋白质研究中很重要 (Gouge, Jubault, & Quirion, 2004)。

生物基化学品生产

- 在生物技术领域,3-羟基丙酸,3-乙氧基-2,2-二氟-3-羟基丙酸乙酯的衍生物,被认为是一种有价值的平台化学品。它是丙烯酸、1,3-丙二醇等几种关键化合物的先驱。该化合物是使用基因工程微生物和各种代谢途径生产的 (Vidra & Németh, 2017)。

化学合成的构件

- 3-乙氧基-2,2-二氟-3-羟基丙酸乙酯在化学合成中用作构件,用于制备各种二氟官能化酯和酰胺。该应用在新化学实体的开发中具有重要意义 (Tsukamoto & Kitazume, 1992)。

对映选择性合成

- 该化合物用于 2,2-二氟-3-羟基羧酸盐的对映选择性合成,该过程对于生产具有特定立体化学构型的化合物至关重要,这在药物和精细化学品中很重要 (Kuroki, Asada, & Iseki, 2000)。

生化途径研究

- 已经对 3-羟基丙酸的生物合成途径进行了研究,3-羟基丙酸是 3-乙氧基-2,2-二氟-3-羟基丙酸乙酯的衍生物。这些研究对于理解和优化工业应用的生化过程至关重要 (Jiang, Meng, & Xian, 2009)。

化学酶促合成

- 3-乙氧基-2,2-二氟-3-羟基丙酸乙酯已用于对映异构体的化学酶促合成,这对于光学活性药物的创建很重要 (Varga 等,2013)。

安全和危害

The safety data sheet advises to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

作用机制

Biochemical Pathways

The biochemical pathways affected by Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate are currently unknown . As research progresses, we can expect to gain a better understanding of the pathways this compound affects and their downstream effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors impact ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropionate is currently unavailable .

属性

IUPAC Name |

ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O4/c1-3-12-5(10)7(8,9)6(11)13-4-2/h5,10H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDGEVPPIDIMON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C(=O)OCC)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374515 |

Source

|

| Record name | Ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-Ethoxy-2,2-difluoro-3-hydroxypropionate | |

CAS RN |

141546-97-6 |

Source

|

| Record name | Ethyl 3-ethoxy-2,2-difluoro-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate](/img/structure/B142125.png)

![[(1S,2S)-2-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol](/img/structure/B142127.png)